Aromatase Inhibitory Potency: A 2000-Fold Advantage Over Ketoconazole in Derivative Form
When used as a key intermediate to synthesize 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole (Compound 1), the resulting molecule exhibits an IC50 of 0.42 nM against aromatase [1]. This is 2000 times more potent than the standard antifungal and comparator, ketoconazole [1].
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.42 nM (for derivative Compound 1 synthesized from Pyrimidine-2-carbothioamide) |
| Comparator Or Baseline | Ketoconazole (IC50: ~840 nM) |
| Quantified Difference | 2000-fold increase in potency |
| Conditions | Fluorescence-based aromatase inhibition assay using human placental enzyme |
Why This Matters
This extreme potency differential demonstrates the unique utility of Pyrimidine-2-carbothioamide as a scaffold for creating highly active non-steroidal aromatase inhibitors, far exceeding the performance of existing clinical agents.
- [1] Acar Çevik, U., et al. (2018). Studies on non-steroidal inhibitors of aromatase enzyme; 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(1), 212-222. View Source
